

A Comparative Analysis of Mij821 and Ketamine for Treatment-Resistant Depression

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Compound of Interest

Compound Name: *Mij821*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Mij821** (onfasprodil) and ketamine for the treatment of treatment-resistant depression (TRD). The information is based on available preclinical and clinical data, with a focus on a key head-to-head clinical trial.

Executive Summary

Mij821 is a novel N-methyl-D-aspartate (NMDA) receptor antagonist being investigated for TRD.[1] It is designed to offer a similar rapid antidepressant effect to ketamine but with a potentially improved safety and tolerability profile, particularly concerning dissociative symptoms.[2] Ketamine, a non-competitive NMDA receptor antagonist, has demonstrated rapid and robust antidepressant effects and is used off-label for TRD.[3] This guide will delve into the comparative efficacy, safety, and mechanisms of action of these two compounds.

Efficacy

The primary evidence for a direct comparison of **Mij821** and ketamine comes from the Phase 2, randomized, placebo-controlled, proof-of-concept study NCT03756129 (also known as **CMIJ821X2201**).[1][2] This study evaluated the efficacy of different doses and dosing regimens of **Mij821** against placebo and an active ketamine comparator in patients with TRD. The primary outcome was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline.

Table 1: Comparative Efficacy of **Mij821** and Ketamine in Treatment-Resistant Depression (NCT03756129)

Outcome Measure	Mij821 (Low Dose, Pooled)	Mij821 (High Dose, Pooled)	Ketamine (0.5 mg/kg)	Placebo
Adjusted Mean Difference in MADRS from Placebo at 24 hours	-8.25 (p=0.001) [1]	-5.71 (p=0.019) [1]	-5.67 (p=0.046) [1]	N/A
Adjusted Mean Difference in MADRS from Placebo at 48 hours	-7.06 (p=0.013) [1]	-7.37 (p=0.013) [1]	-11.02 (p=0.019) [1]	N/A
Adjusted Mean Difference in MADRS from Placebo at 6 weeks	-6.46 (p=0.059) [1]	-5.42 (p=0.099) [1]	-5.24 (p=0.097) [1]	N/A

Safety and Tolerability

Both **Mij821** and ketamine were associated with more adverse events than placebo in the NCT03756129 trial.[\[4\]](#) However, most adverse events for **Mij821** were reported as short-term and did not require medical intervention.[\[4\]](#) A key differentiating factor is the potential for a lower incidence of psychotomimetic side effects with **Mij821**.[\[1\]](#)

Table 2: Common Treatment-Emergent Adverse Events (NCT03756129)

Adverse Event	Mij821 (All Doses)	Ketamine	Placebo
Dizziness	More frequent than placebo[4]	More frequent than placebo[4]	Less frequent
Transient Amnesia	More frequent than placebo[4]	Information not specified	Less frequent
Dissociative Symptoms	Showed more symptoms than placebo[4]	Showed more symptoms than placebo[4]	Less frequent

Mechanism of Action and Signaling Pathways

Both **Mij821** and ketamine target the NMDA receptor, a key player in synaptic plasticity and mood regulation. However, their mechanisms of interaction differ, which likely accounts for their distinct clinical profiles.

Mij821 is a selective negative allosteric modulator (NAM) of the NR2B subunit of the NMDA receptor.[5] This means it binds to a site on the receptor different from the glutamate binding site and reduces the receptor's activity without completely blocking it. This more targeted approach is hypothesized to preserve some level of normal NMDA receptor function while still achieving an antidepressant effect.

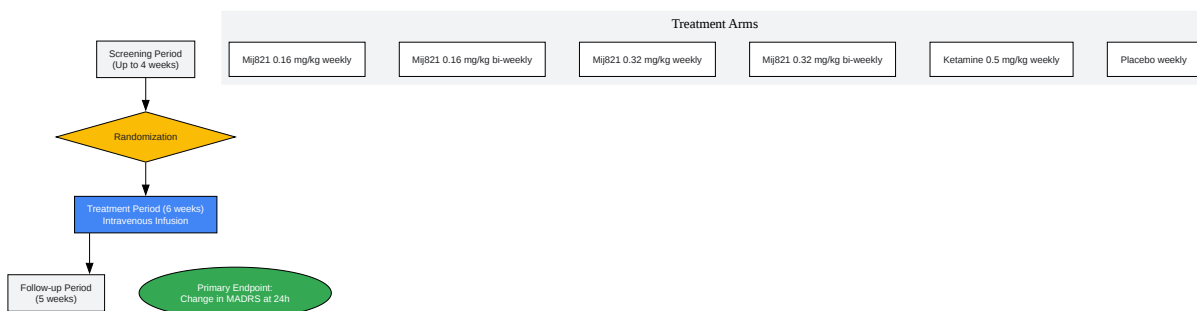
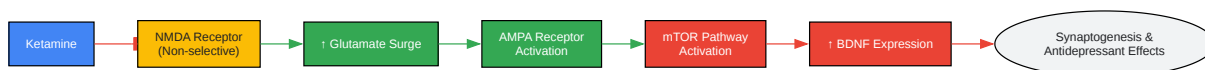
Ketamine is a non-competitive antagonist of the NMDA receptor, meaning it blocks the ion channel of the receptor, preventing the flow of ions regardless of glutamate binding.[3] This less selective action is thought to contribute to its broader range of effects, including dissociative and psychotomimetic symptoms.

The antidepressant effects of both compounds are believed to be mediated through the stimulation of downstream signaling pathways that promote synaptogenesis, particularly through the activation of the mammalian target of rapamycin (mTOR) and increased expression of brain-derived neurotrophic factor (BDNF).



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Mij821 Signaling Pathway



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